molecular formula C9H13F6NO2 B5192017 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

Cat. No. B5192017
M. Wt: 281.20 g/mol
InChI Key: BLVMAVHFNWRPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as AChE (acetylcholinesterase) inhibitor, is a chemical compound that has been used extensively in scientific research. The compound has been found to have a wide range of applications in different fields, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate involves the inhibition of acetylcholinesterase activity. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its ability to enhance neurotransmission, the compound has been shown to have anti-inflammatory and antioxidant properties. It has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity. This allows researchers to study the role of acetylcholine in different physiological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of the compound can lead to neurotoxicity and other adverse effects.

Future Directions

There are several future directions for research involving 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate. One area of interest is the development of new acetylcholinesterase inhibitors with improved selectivity and reduced toxicity. Another area of interest is the use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in different fields.

Synthesis Methods

The synthesis of 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a multi-step process involving the reaction of several chemicals. The synthesis starts with the reaction of 2,2,2-trifluoro-1-(trifluoromethyl)ethanol with 1,1-dimethylpropylamine to form the intermediate 2,2,2-trifluoro-1-(trifluoromethyl)ethyl-1,1-dimethylpropylamine. This intermediate is then reacted with methyl chloroformate to form the final product, this compound.

Scientific Research Applications

1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been widely used in scientific research due to its ability to inhibit the activity of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction, heart rate regulation, and cognitive function. By inhibiting the activity of acetylcholinesterase, this compound can increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.

properties

IUPAC Name

2-methylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F6NO2/c1-4-7(2,3)18-6(17)16-5(8(10,11)12)9(13,14)15/h5H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVMAVHFNWRPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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